molecular formula C14H7ClN2O B6376562 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol CAS No. 1262003-61-1

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol

Cat. No.: B6376562
CAS No.: 1262003-61-1
M. Wt: 254.67 g/mol
InChI Key: WCOGVBZRCVLIQU-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol is a substituted biphenyl derivative featuring a phenol core with a cyano (-CN) group at the 2-position and a 4-chloro-3-cyanophenyl substituent at the 4-position. Such structural motifs are common in pharmaceutical and agrochemical intermediates, where electron-deficient aromatic systems influence binding interactions or metabolic stability.

Properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O/c15-13-3-1-9(5-11(13)7-16)10-2-4-14(18)12(6-10)8-17/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOGVBZRCVLIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684851
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-61-1
Record name 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol typically involves a multi-step process:

Chemical Reactions Analysis

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol undergoes various types of chemical reactions:

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-cyanophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The chloro group can also affect the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-(4-Chloro-3-cyanophenyl)-2-cyanophenol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties
4-(4-Chloro-3-cyanophenyl)-2-cyanophenol (Target) C₁₄H₇ClN₂O* ~280.6 (estimated) - 4-Cl, 3-CN on phenyl; 2-CN, 4-substituent on phenol Phenol, cyano, chloro High acidity (dual cyano groups); potential for π-π stacking
5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol C₁₄H₁₀ClNO₂ 259.45 - 4-Cl, 2-OCH₃ on phenyl; 2-CN on phenol Phenol, cyano, methoxy, chloro Reduced acidity vs. target (methoxy is electron-donating)
2-Chloro-5-(4-chloro-3-cyanophenyl)benzoic acid C₁₄H₇Cl₂NO₂ 291.9 - 2-Cl on benzoic acid; 4-Cl, 3-CN on phenyl Carboxylic acid, cyano, chloro Higher acidity than phenol analogs (carboxylic acid pKa ~4-5)
5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol C₁₅H₈FNO₄ 285 - 4-COOH, 3-F on phenyl; 2-CN on phenol Phenol, cyano, carboxy, fluoro Enhanced water solubility (carboxy group); fluorinated stability
2-Cyanophenol C₇H₅NO 119.12 - 2-CN on phenol Phenol, cyano mp 95–98°C; moderate acidity (pKa ~7.5)

*Estimated based on structural analogs.

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The target compound’s dual cyano and chloro substituents increase its acidity compared to analogs like 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol, where the methoxy group donates electrons, lowering acidity.
  • Fluorine vs. Chlorine: Replacing chlorine with fluorine (e.g., 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol) improves metabolic stability and lipophilicity, critical in drug design.
  • Carboxylic Acid vs. Phenol: The benzoic acid analog () exhibits significantly higher acidity (pKa ~4-5) due to the -COOH group, enabling distinct solubility and reactivity profiles.

Physicochemical Properties

  • Melting Points: 2-Cyanophenol (95–98°C) serves as a reference; bulkier analogs like the target compound likely have higher melting points due to increased molecular rigidity and intermolecular interactions.
  • Solubility: Carboxy-substituted analogs (e.g., C₁₅H₈FNO₄) show enhanced water solubility, whereas chloro/cyano derivatives are more lipophilic, favoring organic solvents.

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